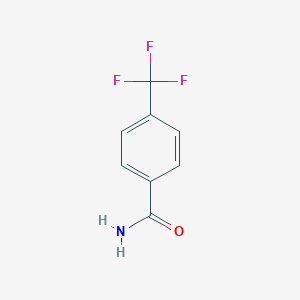

4-(Trifluoromethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160490. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJHBEDHLLBJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172304 | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1891-90-3 | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1891-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1891-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRIFLUOROMETHYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD99SHH2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzamide

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and materials science. The document delves into its fundamental chemical and physical properties, established synthesis protocols, and its strategic applications, particularly in the realm of drug discovery. By elucidating the significance of the trifluoromethyl moiety, this paper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile compound. The CAS Registry Number for this compound is 1891-90-3 .[1][2][3][4]

This compound is a white crystalline powder, characterized by a benzamide structure substituted with a trifluoromethyl group at the para (4-) position of the benzene ring.[1] This substitution is pivotal, imparting unique electronic and steric properties that are highly valued in synthetic chemistry.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1891-90-3 | [2][4][5] |

| Molecular Formula | C₈H₆F₃NO | [1][2] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-Trifluoromethylbenzamide, α,α,α-Trifluoro-p-toluamide | [1][2] |

| InChIKey | WEJHBEDHLLBJFW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F |[1][4] |

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 189.13 | g/mol | [2][4] |

| Appearance | White crystalline powder | - | [1] |

| Melting Point | 183.0 to 187.0 | °C | [5] |

| Topological Polar Surface Area | 43.1 | Ų | [1] |

| Hydrogen Bond Acceptor Count | 4 | - | [1] |

| Solubility | Sparingly soluble in water | - |[1] |

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry. Its incorporation into molecular scaffolds like benzamide is a deliberate strategy to enhance drug-like properties. The rationale behind this is threefold:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methyl group) with a -CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's in vivo half-life.[6][7]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule.[6][7] This enhancement can improve a drug's ability to cross cell membranes and reach its biological target.

-

Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the binding affinity and potency of a drug candidate.[6][7] The benzamide moiety itself is a well-established pharmacophore found in a wide range of bioactive compounds, including enzyme inhibitors.[8]

Synthesis and Mechanistic Insights

This compound is a readily accessible intermediate. One of the most common and reliable laboratory-scale syntheses involves the amidation of 4-(trifluoromethyl)benzoyl chloride.

Experimental Protocol: Amidation of 4-(Trifluoromethyl)benzoyl Chloride

This protocol describes the conversion of the acyl chloride to the primary amide using aqueous ammonia. The causality for this choice is its high efficiency, the ready availability of starting materials, and a straightforward workup procedure.

Materials:

-

4-(Trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (28-30% solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (50 mL).

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with stirring. This is critical to control the exothermicity of the reaction between the acyl chloride and ammonia.

-

Ammonia Addition: Add concentrated aqueous ammonia (2.5 eq) dropwise to the stirred solution over 15-20 minutes. A white precipitate will form immediately. The slow addition maintains the low temperature and prevents unwanted side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction goes to completion.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and separate the layers. The organic (DCM) layer contains the product. Wash the organic layer sequentially with 1M HCl (to remove excess ammonia) and then with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The resulting white solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via amidation.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial intermediate and structural motif in the discovery of novel therapeutics. Its derivatives have shown promise as potent enzyme inhibitors.[8][9]

-

Kinase and Protease Inhibitors: The benzamide scaffold is adept at forming key hydrogen bonds within enzyme active sites. When combined with the trifluoromethyl group, it becomes a valuable building block for developing inhibitors of kinases and proteases, which are important targets in oncology and antiviral therapies.[9]

-

EGFR Inhibitors: Studies have identified derivatives, such as 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer treatment.[10]

-

Cereblon (CRBN) Binders: Fluorinated benzamide derivatives have been investigated as binders for Cereblon (CRBN), a critical component in proteolysis-targeting chimera (PROTAC) design, showcasing the utility of this scaffold in next-generation therapeutics.[11]

Role as a Core Scaffold in Drug Discovery

The structure of this compound allows for synthetic modification at the amide nitrogen, enabling the creation of large chemical libraries for screening. This "scaffold-hopping" approach is a cornerstone of modern medicinal chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1891-90-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(trifluoromethyl)benzamidine hydrochloride [myskinrecipes.com]

- 10. Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzamide, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its fundamental properties, validated synthetic and analytical protocols, and its strategic application in the design of novel therapeutics. The narrative emphasizes the causality behind experimental choices, ensuring both scientific rigor and practical utility.

Introduction: The Strategic Importance of the Trifluoromethyl Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[1] Its strong electron-withdrawing nature, high metabolic stability, and significant lipophilicity can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[1]

This compound serves as a versatile scaffold and intermediate for incorporating this valuable moiety.[2] Its structure, featuring a primary amide and a para-substituted trifluoromethyl group on a benzene ring, makes it a pivotal starting material for synthesizing more complex molecules, including inhibitors for critical biological pathways like the Hedgehog signaling pathway.[3] This guide will provide the technical foundation necessary to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is a white solid at room temperature.[2] Its key identifiers and computed properties are summarized below, providing a quantitative basis for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₃NO | [2][4] |

| Molecular Weight | 189.13 g/mol | [4][5] |

| Monoisotopic Mass | 189.04014830 Da | [2][5] |

| CAS Registry Number | 1891-90-3 | [2][4] |

| IUPAC Name | This compound | [5] |

| Topological Polar Surface Area | 43.1 Ų | [2][5] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F | [5] |

| InChIKey | WEJHBEDHLLBJFW-UHFFFAOYSA-N | [4][5] |

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through the amidation of a 4-(trifluoromethyl)benzoyl derivative. The following protocol describes a common and robust laboratory-scale synthesis starting from 4-(trifluoromethyl)benzoyl chloride, which is often commercially available or can be prepared from 4-(trifluoromethyl)benzoic acid.

Rationale for Synthetic Strategy

The chosen pathway involves the nucleophilic acyl substitution of a highly reactive acyl chloride with ammonia. This method is generally high-yielding and proceeds under mild conditions. Using an aqueous solution of ammonia serves as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion. The insolubility of the product in water facilitates a straightforward isolation via filtration.

Experimental Protocol: Synthesis

Materials:

-

4-(Trifluoromethyl)benzoyl chloride

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Dichloromethane (DCM)

-

Deionized water

-

Ice bath

Procedure:

-

In a fume hood, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring vigorously, add concentrated ammonium hydroxide (approx. 3.0 eq) dropwise to the cooled solution. Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent side product formation. A white precipitate of the product will form immediately.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is no longer detectable.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude white solid can be further purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or isopropanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum to yield pure this compound as a white crystalline solid.[2]

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Structural Characterization and Analytical Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. This self-validating system ensures the reliability of downstream experiments.

Spectroscopic and Spectrometric Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is used to confirm the aromatic proton environment and the presence of the amide protons. The aromatic region will typically show two doublets characteristic of a 1,4-disubstituted benzene ring. The amide protons (-CONH₂) will appear as a broad singlet, the chemical shift of which can be solvent-dependent.[7]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique validates the carbon framework of the molecule, showing distinct signals for the trifluoromethyl carbon, the carbonyl carbon, and the aromatic carbons.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A crucial technique for any fluorinated compound, ¹⁹F NMR will show a singlet for the -CF₃ group, confirming its presence and chemical environment.

-

IR (Infrared) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include N-H stretches for the primary amide (typically two bands around 3100-3500 cm⁻¹) and a strong C=O stretch for the amide carbonyl (around 1650-1680 cm⁻¹).[4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will confirm the molecular weight of the compound by showing the molecular ion peak (M⁺) at m/z 189.[4]

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.

Objective: To determine the purity of the synthesized this compound sample as a percentage of the main peak area relative to the total peak area.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

Procedure:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of >98% is typically considered good for many research applications.

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical characterization of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a synthetic building block.[2] The electron-withdrawing nature of the -CF₃ group enhances the metabolic stability of the phenyl ring and can influence the acidity of the amide N-H protons, potentially altering hydrogen bonding interactions in a biological target.

Its derivatives have shown significant promise in various therapeutic areas:

-

Hedgehog Signaling Pathway Inhibitors: Substituted 4-(2-pyrimidinylamino)benzamides, which can be synthesized from 4-(trifluoromethyl)aniline (derivable from the title compound), have been evaluated as potent inhibitors of the Hedgehog signaling pathway, a key pathway in several forms of cancer.[3]

-

Enzyme Inhibitors: The related compound 4-(trifluoromethyl)benzamidine is a key intermediate in the development of protease and kinase inhibitors, where the core structure is valuable for binding to enzyme active sites.[8]

-

Cholinesterase Inhibitors: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for Alzheimer's disease.[9]

-

Chemotherapeutic Agents: More complex sulfonamide derivatives incorporating the trifluoromethylphenyl moiety have been studied as potential chemotherapeutic agents against liver and pancreatic cancer.[10]

Role as a Synthetic Intermediate

Caption: Synthetic utility of this compound to produce key intermediates for drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed.[11]

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

-

Avoid breathing dust. Minimize dust generation and accumulation.[13]

-

Wash hands thoroughly after handling.[11]

-

-

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible substances such as strong oxidizing agents.

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[13]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water. Seek immediate medical attention.[13]

-

References

-

National Institute of Standards and Technology (NIST). This compound. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. N-(4-(trifluoromethyl)phenyl)benzamide. PubChem Compound Database. [Link]

-

MySkinRecipes. 4-(trifluoromethyl)benzamidine hydrochloride. MySkinRecipes. [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses. [Link]

-

SpectraBase. 4-Trifluoromethylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

National Center for Biotechnology Information. 4-(Trifluoromethyl)benzamidoxime. PubChem Compound Database. [Link]

-

Pearson, W. H., et al. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Acta Crystallographica Section E. [Link]

-

PubMed. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. [Link]

-

Krátký, M., et al. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. [Link]

-

PubMed. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent. PubMed. [Link]

-

Bohl, V. J., et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 4-(trifluoromethyl)benzamidine hydrochloride [myskinrecipes.com]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. This compound(1891-90-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 4-(Trifluoromethyl)benzamide, a key building block in medicinal chemistry and materials science. This document delves into the experimental determination and theoretical understanding of its solid-state characteristics, spectroscopic signature, and solubility profile. Detailed, field-proven protocols for the characterization of this and similar compounds are provided to ensure methodological rigor and reproducibility.

Introduction: The Significance of this compound

This compound (TFAMB) is an aromatic amide distinguished by the presence of a trifluoromethyl group at the para position of the benzene ring. This electron-withdrawing group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. As a result, TFAMB is a valuable synthon in the development of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in these applications, from guiding reaction conditions and purification strategies to predicting its behavior in biological systems. This guide serves as a detailed repository of these essential characteristics.

Solid-State and Thermal Properties

This compound exists as a white to off-white crystalline solid at ambient temperature. Its thermal behavior and crystal structure are fundamental to its handling, formulation, and stability.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, the melting point is consistently reported in the range of 184-186 °C . Impurities will typically lead to a depression and broadening of this melting range.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₃NO | PubChem[1] |

| Molecular Weight | 189.14 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 184-186 °C | |

| Boiling Point | 254.2 ± 40.0 °C (Predicted) | |

| pKa | 15.36 ± 0.50 (Predicted) | |

| LogP | 1.804 (Predicted) | Cheméo[2] |

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is defined by its crystal structure, which can be elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined and is deposited in the Crystallography Open Database (COD) under the entry number 4085828.[1] The key crystallographic parameters are summarized below.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 5.008 Å |

| b | 7.133 Å |

| c | 11.538 Å |

| α | 99.455° |

| β | 99.158° |

| γ | 101.021° |

| Molecules per Unit Cell (Z) | 2 |

Source: Crystallography Open Database, Entry 4085828[1]

The crystal packing is stabilized by intermolecular hydrogen bonds between the amide protons and the carbonyl oxygen of adjacent molecules, forming a robust network. The trifluoromethyl groups also participate in weaker intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure. The following sections detail the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic and amide protons.

Table 3: ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.19 | s | 1H | Amide Proton (-NH₂) |

| 8.06 | d, J = 8.0 Hz | 2H | Aromatic Protons (ortho to C=O) |

| 7.84 | d, J = 8.2 Hz | 2H | Aromatic Protons (ortho to CF₃) |

| 7.61 | s | 1H | Amide Proton (-NH₂) |

Source: Adapted from Supporting Information, The Royal Society of Chemistry[3]

The two distinct signals for the amide protons suggest hindered rotation around the C-N bond at room temperature. The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of both the amide and trifluoromethyl groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| 166.7 | Carbonyl Carbon (C=O) |

| 138.1 | Aromatic Carbon (ipso to C=O) |

| 131.3 (q, JC-F = 31.7 Hz) | Aromatic Carbon (ipso to CF₃) |

| 128.3 | Aromatic Carbons (ortho to C=O) |

| 125.3 (q, JC-F = 5.1 Hz) | Aromatic Carbons (ortho to CF₃) |

| 122.6 (q, JC-F = 270.7 Hz) | Trifluoromethyl Carbon (CF₃) |

Source: Adapted from Supporting Information, The Royal Society of Chemistry[3]

The characteristic quartet splitting patterns for the carbons attached to and near the trifluoromethyl group are a key diagnostic feature in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Table 5: Key IR Absorption Bands for this compound (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 1680-1630 | Strong, Sharp | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| 1400-1000 | Strong | C-F stretching |

| ~1400 | Medium | C-N stretching |

Source: Adapted from NIST Chemistry WebBook[4]

The IR spectrum is dominated by the strong carbonyl stretch and the broad N-H stretching vibrations, characteristic of a primary amide. The strong absorptions in the 1400-1000 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.[5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis. While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative assessment and data for the parent compound, benzamide, can provide valuable insights.

Qualitative Solubility: this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the trifluoromethyl group increases the lipophilicity of the molecule compared to benzamide, which may decrease its solubility in highly polar solvents like water but enhance it in less polar organic solvents.

Illustrative Solubility of Benzamide: To provide a framework for understanding, the solubility of benzamide in various common solvents is presented below. It is important to note that the solubility of this compound will differ due to the electronic and steric effects of the trifluoromethyl group.

Table 6: Solubility of Benzamide in Various Solvents at 298.15 K

| Solvent | Mole Fraction Solubility (x10³) |

| Methanol | ~92 |

| Acetone | ~70 |

| Ethanol | ~50 |

| 1-Propanol | ~35 |

| Ethyl Acetate | ~15 |

| Toluene | ~5 |

| Water | ~2 |

Source: Adapted from Ouyang et al. (2019)[6]

The trend of higher solubility in polar protic and aprotic solvents is evident for benzamide and a similar trend, though with different absolute values, can be anticipated for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of the key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (184-186 °C).

-

Determination: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point range is T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

Principle: The equilibrium solubility is determined by agitating an excess of the solid in a solvent for a sufficient time to reach saturation, followed by quantification of the dissolved solute in the supernatant.

Apparatus:

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: Place the vials in a constant temperature bath on an orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to sediment the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow Diagram:

Caption: NMR Sample Preparation Logic Flow.

Principle: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) powder and pressed into a transparent pellet for analysis.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade, dried)

Procedure:

-

Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to the pellet press die and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Causality: The KBr acts as an infrared-transparent matrix, allowing the IR beam to pass through the sample. The fine grinding is essential to minimize scattering of the IR radiation, which would otherwise distort the spectrum.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug development and materials science. A comprehensive understanding of these fundamental characteristics is essential for the rational design and application of this important chemical entity.

References

- Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

-

NIST Chemistry WebBook. This compound. [Link]

-

PubChem. This compound. [Link]

-

Cheméo. This compound. [Link]

- The Royal Society of Chemistry. (2014). Supporting Information for "A Pyrene-Functionalized Zinc(II)

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.

-

Crystallography Open Database. COD ID 4085828. [Link]

Sources

An In-depth Technical Guide to 4-(Trifluoromethyl)benzamide: Structure, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-(Trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, characterized by a benzamide core substituted with a trifluoromethyl group at the para-position, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethyl moiety imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of novel pharmaceuticals.[1][2][3] This guide provides a comprehensive technical overview of this compound, covering its molecular structure, physicochemical properties, detailed synthetic protocols, and analytical characterization. Furthermore, it delves into the compound's critical role as a pharmacophore and synthetic intermediate in drug development, with a specific focus on its application in the creation of Hedgehog signaling pathway inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a white crystalline solid at room temperature. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance.

Table 1: Chemical Identity and Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 1891-90-3 | NIST, PubChem |

| Molecular Formula | C₈H₆F₃NO | NIST, PubChem |

| Molecular Weight | 189.13 g/mol | PubChem |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(F)(F)F | PubChem |

| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N | NIST, PubChem |

Structural Analysis

The chemical behavior and utility of this compound are a direct consequence of its three key structural components: the aromatic benzene ring, the primary amide group (-CONH₂), and the trifluoromethyl group (-CF₃).

-

Benzene Ring: Provides a rigid scaffold and participates in π-stacking interactions, which can be critical for binding to biological targets.

-

Amide Group: This functional group is a cornerstone of many biological molecules. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual capability is fundamental to its role in forming stable interactions within enzyme active sites or protein receptors.

-

Trifluoromethyl Group (-CF₃): This is the most influential substituent on the molecule. As a strong electron-withdrawing group, it significantly lowers the electron density of the aromatic ring. In medicinal chemistry, the -CF₃ group is often used as a bioisostere for a methyl group or chlorine atom.[1] Its key contributions include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic oxidation by enzymes such as cytochrome P450.[4] This often translates to a longer biological half-life for drugs containing this moiety.

-

Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and improve oral bioavailability.[4]

-

Binding Affinity: The strong dipole moment and ability of fluorine to participate in electrostatic and hydrogen bonding interactions can lead to enhanced binding affinity and selectivity for a biological target.[3][5]

-

Physicochemical Properties

The bulk properties of this compound are summarized below. These values are critical for designing experimental conditions for synthesis, purification, and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | Guidechem |

| Melting Point | 183-187 °C | TCI |

| Solubility | Sparingly soluble in water | Guidechem |

| Topological Polar Surface Area | 43.1 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |

| Hydrogen Bond Acceptor Count | 1 (from C=O) | PubChem |

Synthesis and Characterization

Synthetic Rationale and Common Routes

The most direct and industrially scalable synthesis of this compound involves the amidation of an activated carboxylic acid derivative, typically the acyl chloride. This approach is favored due to the high reactivity of the acyl chloride and the ready availability of the starting materials.

The key precursor, 4-(trifluoromethyl)benzoyl chloride, can be readily prepared from 4-(trifluoromethyl)benzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6] The subsequent reaction with an ammonia source yields the desired primary amide. The choice of ammonia source (e.g., aqueous ammonia, gaseous ammonia) and solvent is critical to optimize yield and minimize side reactions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 4-(Trifluoromethyl)benzoyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials:

-

4-(Trifluoromethyl)benzoyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (NH₄OH, ~28-30%) (excess, ~10 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a suitable organic solvent like DCM or THF.

-

Causality: The solvent is chosen for its ability to dissolve the starting acyl chloride and its relative inertness to the reaction conditions. An ice bath is used to control the initial temperature, as the reaction with ammonia is highly exothermic.

-

-

Ammonia Addition: Cool the solution to 0 °C using an ice bath. Slowly add concentrated aqueous ammonia (approx. 10 eq) dropwise via an addition funnel over 15-20 minutes with vigorous stirring. A white precipitate will form immediately.[7]

-

Causality: Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent uncontrolled boiling or side product formation. A large excess of ammonia ensures the complete conversion of the acyl chloride and neutralizes the HCl byproduct that is formed, driving the reaction to completion.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

-

Workup and Isolation: If a water-miscible solvent like THF was used, remove it under reduced pressure. Dilute the remaining slurry with deionized water and extract the product with an organic solvent (e.g., ethyl acetate or DCM). If DCM was used initially, separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.

-

Causality: The aqueous wash removes excess ammonia and ammonium chloride salts. The brine wash removes residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound.

-

Causality: Recrystallization is an effective method for purifying crystalline solids, removing soluble impurities and yielding a product with high purity and a sharp melting point.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A standard workflow involves a combination of spectroscopic and physical methods.

Caption: A typical workflow for the analytical characterization of synthesized compounds.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) appear as two doublets in the ~7.7-7.9 ppm region. Amide protons (-NH₂) appear as two broad singlets (~7.5-8.1 ppm), which are exchangeable with D₂O. | [8] |

| ¹³C NMR | Carbonyl carbon (C=O) signal around ~168 ppm. Aromatic carbons between ~125-136 ppm. The CF₃ carbon appears as a quartet due to C-F coupling. | N/A |

| ¹⁹F NMR | A single peak for the -CF₃ group around -63 ppm. | [9] |

| FT-IR (cm⁻¹) | N-H stretches (amide) ~3400-3100 (two bands). C=O stretch (amide I) ~1660. N-H bend (amide II) ~1620. Strong C-F stretches ~1320, 1170, 1130. | NIST |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 189. Key fragments at m/z = 172 ([M-NH₃]⁺) and 145 ([M-CONH₂]⁺, the C₇H₄F₃⁺ fragment). |[10] |

Role in Medicinal Chemistry and Drug Development

A Privileged Scaffold in Drug Discovery

The benzamide functional group is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets.[11] When combined with the advantageous properties of the trifluoromethyl group, the this compound core becomes a highly attractive starting point for designing new therapeutic agents. It serves as a versatile intermediate that can be elaborated into more complex molecules.

Caption: this compound as a versatile core for drug discovery.

Case Study: Hedgehog Signaling Pathway Inhibitors

A compelling example of the utility of this scaffold is in the development of inhibitors for the Hedgehog (Hh) signaling pathway. This pathway is crucial during embryonic development but its aberrant activation in adults is linked to the formation of various cancers.

In a 2016 study published in Bioorganic & Medicinal Chemistry, researchers designed and synthesized a series of novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group.[12] The core idea was to use the this compound structure as a key building block. They found that several of these compounds were potent inhibitors of the Hh pathway, with some showing significantly greater activity than the approved drug vismodegib.[12] The most potent compound identified, 13d , had an IC₅₀ of 1.44 nM against the Hh signaling pathway.[12]

The structure-activity relationship (SAR) analysis from this study highlighted the importance of the trifluoromethyl group. Its placement on the benzamide ring was critical for achieving high potency, likely by enhancing binding interactions within the Smoothened (SMO) receptor, the target protein in the Hh pathway.

Safety and Handling

4.1. Hazard Identification this compound is classified as an irritant. Proper handling is essential to ensure laboratory safety.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

4.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.

4.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical compound; it is a strategically designed building block that leverages the unique properties of the trifluoromethyl group within the privileged benzamide scaffold. Its robust synthesis, well-defined physicochemical properties, and proven utility in creating potent biological modulators, such as Hedgehog pathway inhibitors, underscore its importance in modern drug discovery. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this versatile molecule in the pursuit of novel therapeutics.

References

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Retrieved from [Link]

-

Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]

-

Supporting Information. (n.d.). An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. Retrieved from [Link]

-

PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]

-

NIST. (n.d.). This compound - Mass Spectrum. Retrieved from [Link]

-

PMC - NIH. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Retrieved from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylbenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors.... Retrieved from [Link]

-

PubMed. (n.d.). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Retrieved from [Link]

-

An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link]

-

Frontiers. (2023, January 11). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies.... Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). An Overview on Pharmacophore: Their significance and importance for the activity of Drug Design. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. globalconference.info [globalconference.info]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. This compound [webbook.nist.gov]

- 11. Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzamide

Introduction

4-(Trifluoromethyl)benzamide is a key chemical intermediate and building block in the development of numerous pharmaceutical and agrochemical agents. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several common starting materials. The choice of a particular pathway often depends on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. The most prevalent and practical routes are:

-

Amidation of 4-(Trifluoromethyl)benzoyl Chloride: A direct and often high-yielding approach.

-

Hydrolysis of 4-(Trifluoromethyl)benzonitrile: A common route, particularly amenable to both laboratory and industrial scales.

-

Direct Amidation of 4-(Trifluoromethyl)benzoic Acid: Utilizes coupling reagents to facilitate amide bond formation.

-

Ammoxidation of 4-Methylbenzotrifluoride: Primarily an industrial process for large-scale production, which typically proceeds through the nitrile intermediate.

This guide will now explore each of these pathways in detail.

Pathway 1: Synthesis from 4-(Trifluoromethyl)benzoyl Chloride

This is arguably the most direct and frequently employed laboratory-scale synthesis. The high reactivity of the acyl chloride with ammonia or an ammonia source ensures a rapid and often clean conversion to the corresponding amide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and yielding the protonated amide. A subsequent deprotonation step, either by another molecule of ammonia or a base, affords the final this compound.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted benzamide and general knowledge of acylation reactions[1][2].

Materials:

-

4-(Trifluoromethyl)benzoyl chloride

-

Aqueous ammonia (28-30%) or ammonia gas

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 3-5 eq) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Alternatively, ammonia gas can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the pure product.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzoyl chloride | [2] |

| Reagent | Ammonia (aqueous or gas) | [2] |

| Typical Yield | >90% | General knowledge |

| Purity | High after recrystallization | General knowledge |

Visualization of the Workflow

Caption: Workflow for the synthesis of this compound from its acyl chloride.

Pathway 2: Synthesis from 4-(Trifluoromethyl)benzonitrile

The hydrolysis of the nitrile group in 4-(trifluoromethyl)benzonitrile is a versatile method that can be performed under acidic or basic conditions, or with the aid of a catalyst. This route is often favored in larger-scale productions due to the lower cost of the nitrile starting material compared to the acyl chloride or carboxylic acid.

Reaction Mechanism

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that is subsequently protonated by water to give an imidic acid, which then tautomerizes to the amide. Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon towards nucleophilic attack by water. Subsequent proton transfers and tautomerization lead to the amide.

Experimental Protocol: Catalytic Hydrolysis

This protocol is based on general procedures for nitrile hydrolysis, which can be adapted for this specific substrate[3][4].

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Sodium hydroxide or potassium hydroxide

-

Ethanol or other suitable solvent

-

Deionized water

Procedure:

-

To a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 2-3 eq).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.

-

Remove the ethanol under reduced pressure.

-

The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethyl)benzonitrile | [3] |

| Condition | Basic Hydrolysis | [3] |

| Typical Yield | 80-95% | [3] |

| Purity | High after purification | [3] |

Visualization of the Reaction Pathway

Sources

starting materials for 4-(Trifluoromethyl)benzamide synthesis

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzamide

Introduction

This compound is a crucial building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl (-CF₃) group often enhances metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug design. This guide provides a comprehensive overview of the principal synthetic routes to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will explore the synthesis from three primary starting materials: 4-(trifluoromethyl)benzonitrile, 4-(trifluoromethyl)benzoic acid, and its corresponding acyl chloride. The discussion emphasizes the underlying chemical logic, practical considerations for experimental design, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Chapter 1: Synthesis via Hydrolysis of 4-(Trifluoromethyl)benzonitrile

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This route is often favored for its directness, especially when the nitrile starting material is readily accessible. The partial hydrolysis of 4-(trifluoromethyl)benzonitrile offers a high-yield pathway to the desired benzamide.

Scientific Principle: Nitrile Hydrolysis

Nitrile hydrolysis can be catalyzed by either acid or base. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group. While complete hydrolysis yields a carboxylic acid, the reaction can be stopped at the amide stage under controlled conditions.

-

Base-Catalyzed Hydrolysis: The hydroxide ion attacks the nitrile carbon, forming a hydroxy imine intermediate which tautomerizes to the amide. This method is often effective, but care must be taken to avoid forcing conditions (high temperatures, high base concentration) that would promote further hydrolysis to the carboxylic acid.

-

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, activating the carbon atom toward nucleophilic attack by water.[1] Subsequent proton transfers and tautomerization lead to the amide.

-

Catalytic Hydration: Modern methods often employ metal catalysts to achieve hydration under milder conditions, offering improved selectivity and functional group tolerance.[2][3]

Starting Material Profile: 4-(Trifluoromethyl)benzonitrile

4-(Trifluoromethyl)benzonitrile is a commercially available, crystalline solid.[4] It is a key intermediate for various compounds and can be synthesized via methods such as the Sandmeyer reaction of 4-(trifluoromethyl)aniline or the cyanation of 4-(trifluoromethyl)halobenzenes.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃N | [4] |

| Molecular Weight | 171.12 g/mol | [4] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 80-81 °C / 20 mmHg | [4] |

Experimental Protocol 1: Base-Catalyzed Partial Hydrolysis

This protocol describes a robust and scalable method for the partial hydrolysis of a benzonitrile to its corresponding benzamide using potassium hydroxide in an alcoholic solvent.[6]

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH) pellets (1.5-2.0 equivalents) in ethanol (e.g., 190 proof) with stirring. The dissolution is exothermic and should be managed accordingly.

-

Substrate Addition: Once the KOH has completely dissolved, add 4-(trifluoromethyl)benzonitrile (1.0 equivalent) to the solution and continue stirring until a homogeneous mixture is achieved.

-

Hydrolysis: Add a controlled amount of deionized water to the reaction mixture. Heat the solution to reflux and maintain for several hours (e.g., 10-14 hours). The progress can be monitored by Thin Layer Chromatography (TLC). A copious white precipitate of the amide product should form during this period.[6]

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated solid by suction filtration using a Büchner funnel.

-

Purification: Wash the filter cake with cold water and then with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material. Dry the white solid under vacuum to yield pure this compound.

Causality and Insights: The use of an ethanol-water solvent system is critical. The ethanol ensures solubility of the organic nitrile, while the water participates in the hydrolysis. The concentration of KOH and the reaction temperature are balanced to favor the formation of the amide over the carboxylate salt.[6] Over-hydrolysis is a common side reaction, which can be minimized by careful monitoring of reaction time and temperature.

Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.

Chapter 2: Synthesis via Amidation of 4-(Trifluoromethyl)benzoic Acid

The direct coupling of a carboxylic acid with an amine (or ammonia source) is one of the most fundamental methods for amide bond formation. This approach can be executed via two primary strategies: a two-step process involving activation of the carboxylic acid, or a one-pot direct condensation.

Scientific Principle: Carboxylic Acid Activation & Amidation

Direct reaction between a carboxylic acid and ammonia is thermodynamically unfavorable at room temperature, typically forming a stable ammonium carboxylate salt.[7] To drive the reaction towards amide formation, one of two strategies is required:

-

Thermal Dehydration: Heating the ammonium carboxylate salt to high temperatures (>150 °C) drives off water, forming the amide bond.[7][8] This method is simple but can be unsuitable for sensitive substrates.

-

Chemical Activation: The carboxylic acid's hydroxyl group is converted into a better leaving group. This is most commonly achieved by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The highly electrophilic acyl chloride then reacts readily with ammonia or an amine to form the amide.[10] Other activating agents include carbodiimides (e.g., DCC, EDC) and various phosphonium salts.[11]

Starting Material Profile: 4-(Trifluoromethyl)benzoic Acid

4-(Trifluoromethyl)benzoic acid is a stable, crystalline solid that is widely available commercially. It can be prepared by the oxidation of precursors like p-trifluoromethylbenzaldehyde.[12]

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [12] |

| Molecular Weight | 190.12 g/mol | [12] |

| Melting Point | 219-220 °C | |

| Appearance | White Powder |

Experimental Protocol 2: Two-Step Synthesis via Acyl Chloride

This is a highly reliable and general method for laboratory-scale amide synthesis, proceeding through the stable and reactive 4-(trifluoromethyl)benzoyl chloride intermediate.[13][14]

Methodology:

Step A: Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (connected to a scrubber) with 4-(trifluoromethyl)benzoic acid (1.0 equivalent).

-

Chlorination: Add thionyl chloride (SOCl₂) (2-3 equivalents), along with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid, 4-(trifluoromethyl)benzoyl chloride, is often used directly in the next step without further purification.

Step B: Amidation of 4-(Trifluoromethyl)benzoyl Chloride

-

Setup: Cool the flask containing the crude acyl chloride in an ice/water bath.

-

Ammonia Addition: Cautiously add the acyl chloride dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide (a large excess). Vigorous stirring is essential. A white precipitate of the amide will form immediately.[10]

-

Reaction Completion: Allow the mixture to stir for 30-60 minutes while slowly warming to room temperature.

-

Isolation & Purification: Collect the white solid by suction filtration. Wash the product thoroughly with cold deionized water to remove ammonium salts, followed by a cold, non-polar solvent. Dry the product under vacuum.

Caption: Two-Step Amidation via Acyl Chloride Intermediate.

Experimental Protocol 3: One-Pot Direct Thermal Amidation

This method leverages thermal dehydration of an in-situ formed ammonium salt, avoiding the use of halogenating agents.[7]

Methodology:

-

Salt Formation: In a round-bottom flask, thoroughly mix 4-(trifluoromethyl)benzoic acid (1.0 equivalent) with solid ammonium carbonate (~0.6 equivalents). An excess of the carboxylic acid is often used to drive the reaction to completion.

-

Thermal Dehydration: Fit the flask with a short-path distillation head to allow for the removal of water. Heat the solid mixture gently at first, then increase the temperature to ~180-220 °C.

-

Reaction: Maintain the high temperature for 1-2 hours. Water will distill from the reaction mixture.

-

Work-up: Allow the reaction to cool to a solid mass. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality and Insights: This method's primary advantage is its simplicity and atom economy. However, the high temperatures required can lead to side products or decomposition if the substrate has other sensitive functional groups. The equilibrium between the ammonium salt and the amide/water is driven to the product side by the continuous removal of water.[7]

Chapter 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors such as scale, available equipment, cost of starting materials, and desired purity.

| Parameter | Route 1: Nitrile Hydrolysis | Route 2: Acid Chloride Amidation | Route 3: Direct Thermal Amidation |

| Starting Material | 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethyl)benzoic acid |

| Key Reagents | KOH, Ethanol, Water | SOCl₂ or (COCl)₂, NH₄OH | Ammonium Carbonate |